Species-Specific Potency: Mioflazine Exhibits Divergent IC50 Values Compared to Dilazep and NBMPR
Mioflazine demonstrates a marked species-dependent inhibition of adenosine transport. In an erythrocyte assay using [8-³H]adenosine (1 µM, 10 s incubation), Mioflazine and its derivatives showed IC50 values >200 nM in mouse and hamster erythrocytes, whereas in human and baboon erythrocytes, the IC50 values were <100 nM, comparable to the reference inhibitor NBMPR [1]. In contrast, Dilazep was consistently potent across all species with an IC50 of approximately 2 nM [1]. This data highlights Mioflazine's unique species-selectivity profile, which is critical for selecting appropriate in vivo models.
| Evidence Dimension | Potency (IC50) of adenosine transport inhibition |
|---|---|
| Target Compound Data | IC50 >200 nM (mouse/hamster); IC50 <100 nM (human/baboon) |
| Comparator Or Baseline | Dilazep: IC50 ≈2 nM (all species); NBMPR: IC50 <100 nM (human/baboon) |
| Quantified Difference | Mioflazine is >100-fold less potent than Dilazep in rodents but equipotent to NBMPR in primates. |
| Conditions | Isolated erythrocytes; [8-³H]adenosine (1 µM); 10 s incubation; presence/absence of varying inhibitor doses. |
Why This Matters
Researchers must be aware of this species-selectivity to avoid false-negative results in rodent models and to justify the use of primate models for studying Mioflazine's effects.
- [1] Baer HP, Haq A, El-Soofi A, Serignese V, Paterson ARP. Potencies of mioflazine and its derivatives as inhibitors of adenosine transport in isolated erythrocytes from different species. J Pharm Pharmacol. 1990 May;42(5):367-9. View Source
